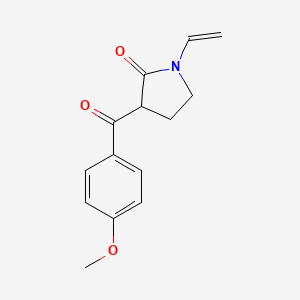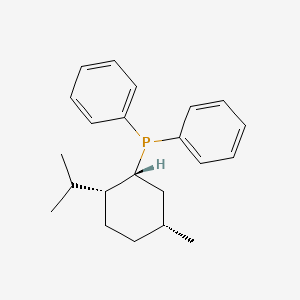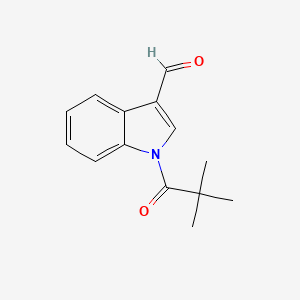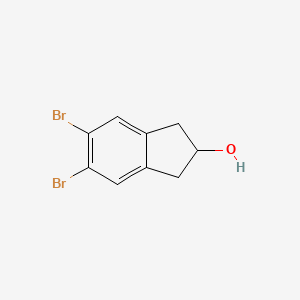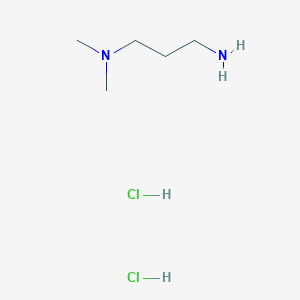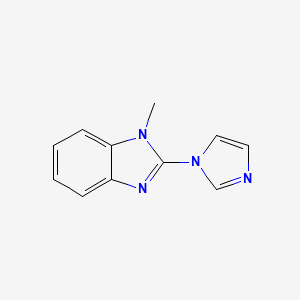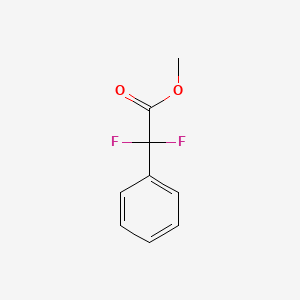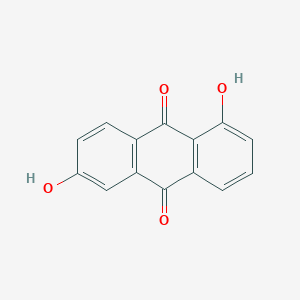
1,1,1-トリクロロエタン-2,2,2-d3
概要
説明
1,1,1-Trichloroethane-2,2,2-d3 is a colorless, sweet-smelling liquid . It is also known as Methylchloroform-d3 .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trichloroethane-2,2,2-d3 is C2H3Cl3 . Its molecular weight is 136.42 g/mol . The InChI string is1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 . Physical And Chemical Properties Analysis
1,1,1-Trichloroethane-2,2,2-d3 has a boiling point of 74-76 °C (lit.) and a melting point of -35 °C (lit.) . Its density is 1.366 g/mL .科学的研究の応用
合成中間体
“1,1,1-トリクロロエタン-2,2,2-d3”は合成中間体として使用されます . 合成中間体は、他の化合物の製造に使用される化合物です。それらは複雑な有機分子の合成に重要な役割を果たします。
環境分析
この化合物は、環境分析にも使用されます . これは、同様の化合物の環境への影響と挙動を調査するために使用できます。科学者はこれらの化学物質がどのように環境と相互作用するかを理解するのに役立ちます。
塩素化ゴム製造における溶媒
“this compound”は、特に塩素化ゴムの製造において溶媒として使用されます . 溶媒は他の物質を溶解できる物質であり、この場合、塩素化ゴムの製造プロセスに役立ちます。
生分解における中間体
これは、1,1,2,2-テトラクロロエタンの生分解における中間体として機能します . 生分解とは、有機物が生物(通常は微生物)によって分解されるプロセスです。このプロセスは、廃棄物管理と環境修復において非常に重要です。
コーティングフィルムの溶媒
“this compound”は、フィルムに敷設されたコーティングの溶媒として使用されてきました . フィルムのコーティングには、均一に塗布され、適切に付着するように、特定の溶媒が必要になることが多いです。
製薬製造におけるプロセス溶媒
この化合物は、製薬製造における化学中間体またはプロセス溶媒として使用されます . このコンテキストでは、さまざまな製薬化合物の合成に役立ちます。
Safety and Hazards
作用機序
Target of Action
The primary targets of 1,1,1-Trichloroethane-2,2,2-d3 are the central nervous system and the respiratory system . It acts as a central nervous system depressant , and inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Mode of Action
The exact mode of action of 1,1,1-Trichloroethane-2,2,2-d3 It is known to cause skin irritation and is harmful if inhaled . It is also known to cause central nervous system depression .
Biochemical Pathways
The biochemical pathways affected by 1,1,1-Trichloroethane-2,2,2-d3 It is known that it can be formed when another chemical breaks down in the environment under conditions where there is no air .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trichloroethane-2,2,2-d3 It is known that it has a high henry’s law constant and will volatilize rapidly from water and soil .
Result of Action
The molecular and cellular effects of 1,1,1-Trichloroethane-2,2,2-d3 include skin irritation and harmful effects if inhaled . It can also cause central nervous system depression, leading to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1-Trichloroethane-2,2,2-d3 . For instance, it can evaporate from soil and water when they are exposed to the air . It is also known to be formed when another chemical breaks down in the environment under conditions where there is no air .
生化学分析
Biochemical Properties
1,1,1-Trichloroethane-2,2,2-d3 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme interactions. It interacts with various enzymes, including those involved in reductive dechlorination. For instance, it can be reductively dechlorinated under anaerobic conditions by enzymes from Desulfobacterium autotrophicum and Clostridium species . These interactions are crucial for understanding the degradation pathways and environmental impact of chlorinated solvents.
Cellular Effects
1,1,1-Trichloroethane-2,2,2-d3 affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in liver enzymes and histopathology in animal studies . Additionally, it can influence central nervous system functions, leading to symptoms such as sleepiness and motor impairment . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of 1,1,1-Trichloroethane-2,2,2-d3 involves its interaction with biomolecules through reductive dechlorination and oxidation processes. It can be transformed into 2,2,2-trichloroethanol by methanotrophs like Methylosinus trichosporium, which express soluble methane monooxygenase . This transformation involves binding interactions with enzymes that facilitate the dechlorination and oxidation of the compound, leading to the formation of various metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trichloroethane-2,2,2-d3 can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cellular health and metabolism.
Dosage Effects in Animal Models
The effects of 1,1,1-Trichloroethane-2,2,2-d3 vary with different dosages in animal models. At lower doses, it may cause mild changes in liver enzymes and cellular metabolism, while higher doses can lead to more severe effects such as central nervous system depression and liver damage . These dosage-dependent effects are crucial for understanding the compound’s toxicity and safe usage levels.
Metabolic Pathways
1,1,1-Trichloroethane-2,2,2-d3 is involved in several metabolic pathways, including reductive dechlorination and aerobic oxidation. It can be transformed into 2,2,2-trichloroethanol, trichloroacetic acid, and dichloroacetic acid by various microorganisms . These metabolic pathways are essential for understanding the compound’s environmental fate and potential detoxification mechanisms.
Transport and Distribution
Within cells and tissues, 1,1,1-Trichloroethane-2,2,2-d3 is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation in specific tissues, influencing its overall biochemical activity . Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.
Subcellular Localization
1,1,1-Trichloroethane-2,2,2-d3 can localize to specific subcellular compartments, affecting its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications, influencing its interactions with cellular components . This subcellular localization is crucial for understanding the compound’s precise biochemical effects.
特性
IUPAC Name |
1,1,1-trichloro-2,2,2-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLXMDMGBRAIB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

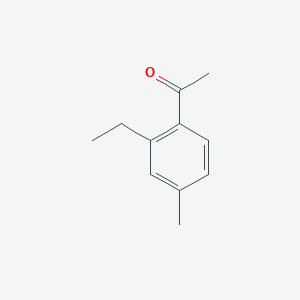
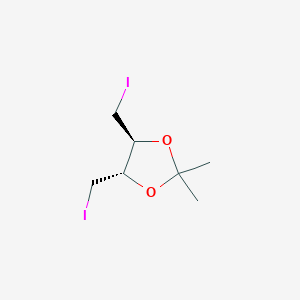


![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)
![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)
